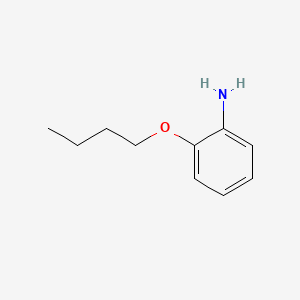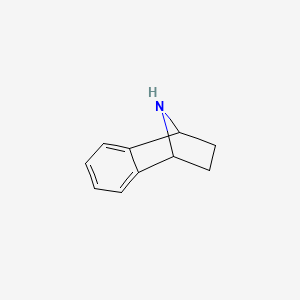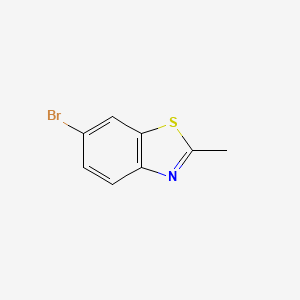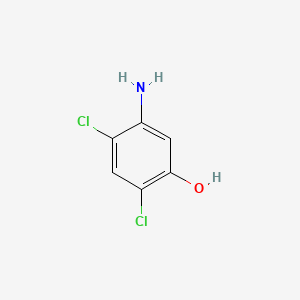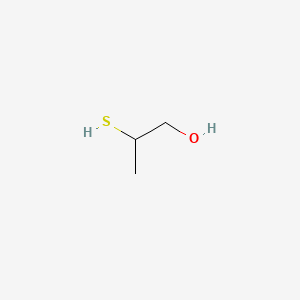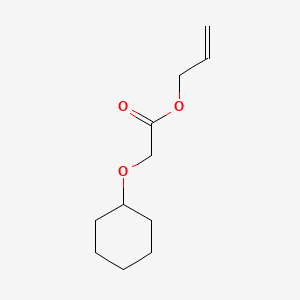
Allyl cyclohexyloxyacetate
描述
Allyl cyclohexyloxyacetate is a colorless to pale yellowish liquid with a strong, fruity, herbal, green odor reminiscent of galbanum . It is commonly used in fragrance compositions for toiletries and household products . The compound is known for its unique herbal experience, offering notes of green leaves, spice, wood, and pineapple .
作用机制
Target of Action
Galbanum oxyacetate, also known as prop-2-enyl 2-cyclohexyloxyacetate, Acetic acid, (cyclohexyloxy)-, 2-propenyl ester, or Allyl cyclohexyloxyacetate, is primarily used in the perfume industry as a fragrance ingredient . It is extracted from certain umbelliferous Asiatic plant species, mainly Ferula galbaniflua and related plants . The primary targets of this compound are olfactory receptors that detect its unique scent.
Mode of Action
The compound interacts with olfactory receptors, triggering a neural response that is interpreted by the brain as a specific scent . This interaction results in the perception of a fresh, natural “green” scent, which is characteristic of galbanum oxyacetate .
Biochemical Pathways
It is known that the compound is used extensively in modern perfumery as a fixative agent, an ingredient used to stabilize other perfume components . This suggests that it may interact with other aromatic compounds to enhance or modify their scent.
Result of Action
The molecular and cellular effects of galbanum oxyacetate’s action primarily involve the stimulation of olfactory receptors, leading to the perception of its distinctive scent . It has been used as a medicinal and aromatherapeutic ingredient since ancient times, primarily as an anti-inflammatory, expectorant, and antiseptic agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of galbanum oxyacetate. For instance, the quality of the compound can be affected by the conditions under which the source plants are grown . Additionally, the compound’s scent can be influenced by its concentration and the presence of other ingredients in a perfume formulation .
生化分析
Biochemical Properties
Acetic acid, (cyclohexyloxy)-, 2-propenyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which hydrolyze the ester bond, releasing acetic acid and the corresponding alcohol. This interaction is crucial in metabolic pathways where the compound acts as a substrate for enzymatic reactions .
Cellular Effects
The effects of acetic acid, (cyclohexyloxy)-, 2-propenyl ester on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in lipid metabolism and inflammatory responses. Additionally, it has been observed to alter the activity of key signaling molecules, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, acetic acid, (cyclohexyloxy)-, 2-propenyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways and gene expression. The compound’s ability to modulate enzyme activity is a key aspect of its biochemical function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetic acid, (cyclohexyloxy)-, 2-propenyl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of acetic acid, (cyclohexyloxy)-, 2-propenyl ester vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolic processes, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage. High doses can lead to toxicity, affecting liver and kidney function .
Metabolic Pathways
Acetic acid, (cyclohexyloxy)-, 2-propenyl ester is involved in several metabolic pathways. It interacts with enzymes such as esterases and oxidases, which facilitate its conversion into other metabolites. These interactions can influence metabolic flux and the levels of various metabolites within the cell. The compound’s role in these pathways is essential for maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
Within cells and tissues, acetic acid, (cyclohexyloxy)-, 2-propenyl ester is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of acetic acid, (cyclohexyloxy)-, 2-propenyl ester is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The localization of the compound is essential for its function, as it ensures that it reaches the appropriate sites of action .
准备方法
Synthetic Routes and Reaction Conditions: Allyl cyclohexyloxyacetate is prepared by esterification of cyclohexyloxyacetic acid (derived from phenoxyacetic acid) with allyl alcohol . The process involves the use of an acidic catalyst to facilitate the esterification reaction . The reaction conditions typically include moderate temperatures and pressures to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the hydrogenation of phenoxyacetic acid alkyl esters using a catalyst containing a Group 8 metal in elemental form . This is followed by esterification with allyl alcohol under acidic conditions . The process is designed to be efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Allyl cyclohexyloxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexyloxyacetic acid or cyclohexyloxyacetaldehyde.
Reduction: Cyclohexyloxyethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Allyl cyclohexyloxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
相似化合物的比较
Allyl cyclohexyloxyacetate can be compared with other similar compounds, such as:
Cyclogalbanate®: Known for its fruity and green notes, Cyclogalbanate® is frequently compared to this compound for its similar scent profile.
Allyl Amyl Glycolate: Another compound with a fruity and green odor, but less green than this compound.
Uniqueness: this compound stands out due to its unique combination of fruity, herbal, and green notes, making it a valuable ingredient in the fragrance industry .
属性
IUPAC Name |
prop-2-enyl 2-cyclohexyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUYSYKXSMTIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071824 | |
| Record name | 2-Propen-1-yl 2-(cyclohexyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68901-15-5 | |
| Record name | Cyclogalbanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68901-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl cyclohexyloxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068901155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(cyclohexyloxy)-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-yl 2-(cyclohexyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl (cyclohexyloxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CYCLOHEXYLOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2R58HW644 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Allyl Cyclohexyloxyacetate in the realm of fragrance chemistry?
A1: this compound is recognized for its pleasant odor profile and finds application as a fragrance ingredient in various products. Research published by [] specifically highlights its effectiveness in mitigating the undesirable odor often associated with Octyl Methoxycinnamate (OMC), a common UV filter used in sunscreens and cosmetic products. The study suggests that this compound, along with other selected fragrances, can effectively mask the characteristic odor of OMC, improving the overall sensory experience of the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


